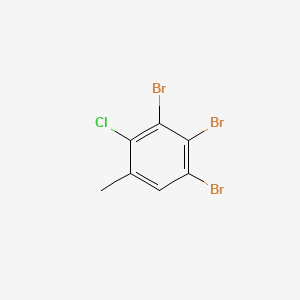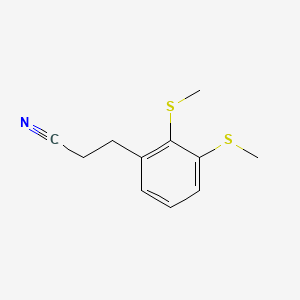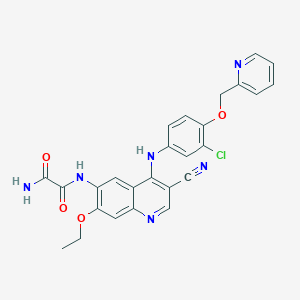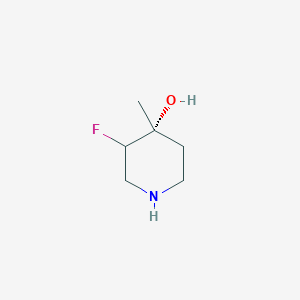
(4R)-3-fluoro-4-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-fluoro-4-methylpiperidin-4-ol is a chiral compound with a piperidine ring structure. The presence of a fluorine atom and a hydroxyl group on the piperidine ring makes it an interesting molecule for various chemical and biological applications. This compound is often studied for its potential use in pharmaceuticals and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-fluoro-4-methylpiperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or through hydroboration-oxidation reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
化学反応の分析
Types of Reactions
(4R)-3-fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a fully saturated piperidine ring
Substitution: Formation of various substituted piperidine derivatives
科学的研究の応用
(4R)-3-fluoro-4-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (4R)-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by participating in hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
(4R)-3-fluoro-4-methylpiperidine: Lacks the hydroxyl group, making it less polar.
(4R)-4-methylpiperidin-4-ol: Lacks the fluorine atom, affecting its reactivity and binding properties.
(4R)-3-fluoro-4-hydroxypiperidine: Similar structure but with different substitution patterns.
Uniqueness
(4R)-3-fluoro-4-methylpiperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC名 |
(4R)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChIキー |
RTWXDUHAJIXSQL-PRJDIBJQSA-N |
異性体SMILES |
C[C@]1(CCNCC1F)O |
正規SMILES |
CC1(CCNCC1F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


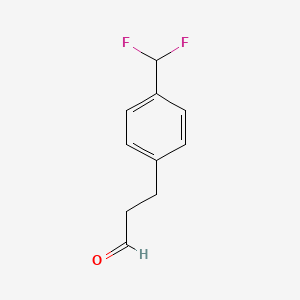
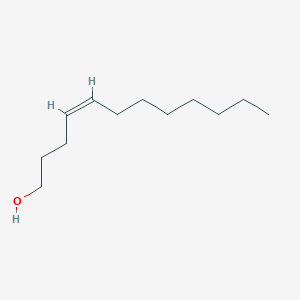
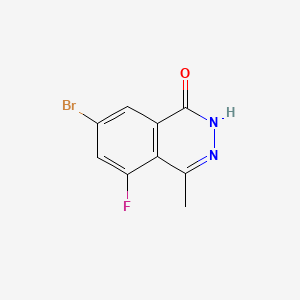
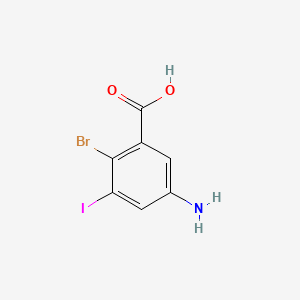
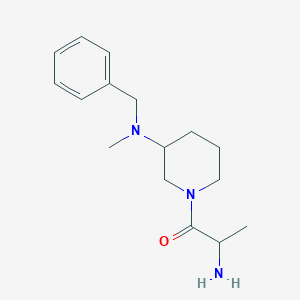
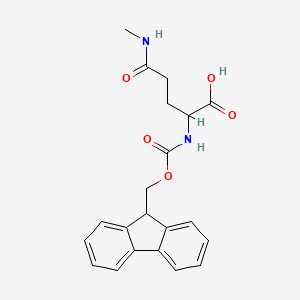
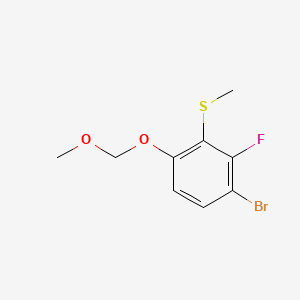
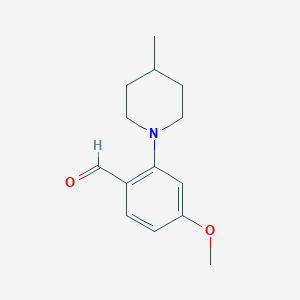
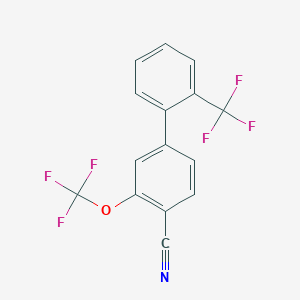
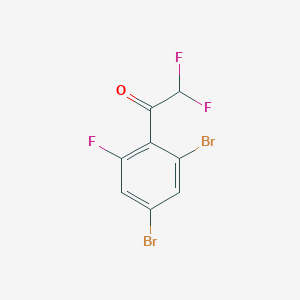
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
